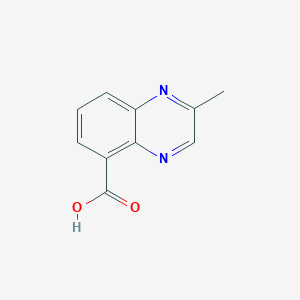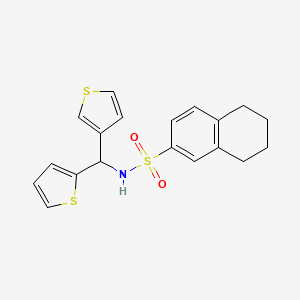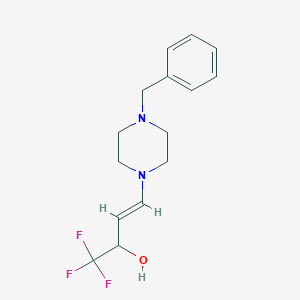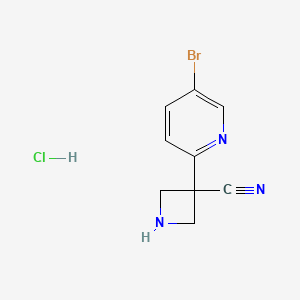
2-Methylquinoxaline-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylquinoxaline-5-carboxylic acid is a heterocyclic compound . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of biologically and pharmaceutically active quinoline and its analogues has been reported in the literature . A wide range of synthesis protocols have been reported for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular weight of this compound is 188.19 . The IUPAC name is 2-methyl-5-quinoxalinecarboxylic acid . The InChI code is 1S/C10H8N2O2/c1-6-5-11-9-7 (10 (13)14)3-2-4-8 (9)12-6/h2-5H,1H3, (H,13,14) .科学的研究の応用
Antimicrobial and Antidepressant Activity
Research has demonstrated that derivatives of 2-Methylquinoxaline have been synthesized and tested for their antimicrobial activity. For instance, the synthesis of new quinoxaline derivatives aimed at optimizing antimicrobial activity has shown promising results, highlighting the compound's potential in developing new antimicrobial agents (Singh et al., 2010). Additionally, some quinoxaline derivatives have been explored for their antidepressant-like activity, showing that certain compounds exhibit significant activity in this area (Mahesh et al., 2011).
Organic Synthesis and Material Science
The compound and its derivatives are also pivotal in organic synthesis and material science. A method for the facile synthesis of carboxylic acids from methyl aromatics through aerobic photooxidation underlines the utility of quinoxaline derivatives in organic synthesis, offering a more environmentally friendly approach to producing carboxylic acids (Tada et al., 2011). Moreover, quinoxaline-containing polymers have been synthesized, showing potential applications in high-temperature environments and as materials with unique electronic properties (Baek et al., 2003).
Analytical Chemistry and Food Safety
In the realm of analytical chemistry and food safety, methods have been developed for determining residues of quinoxaline derivatives in animal tissues, crucial for ensuring food safety and compliance with regulatory standards. A study on the determination of 3-methyl-quinoxaline-2-carboxylic acid residue in pork by high-performance liquid chromatography-tandem mass spectrometry is an example of the compound's application in enhancing food safety testing protocols (Wei et al., 2019).
Environmental Science
Finally, in environmental science, the degradation of pollutants and the synthesis of environmentally friendly chemicals are areas where 2-Methylquinoxaline derivatives have shown utility. The electrochemical degradation of environmental pollutants using derivatives of quinoxaline underscores the potential of these compounds in environmental remediation efforts (Boye et al., 2003).
Safety and Hazards
2-Methylquinoxaline-5-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Relevant Papers A paper titled “Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors” discusses the synthesis of novel quinoxaline derivatives via the reaction of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide .
作用機序
Target of Action
Quinoxaline derivatives, a class to which 2-methylquinoxaline-5-carboxylic acid belongs, are known to have several prominent pharmacological effects .
Mode of Action
Quinoxaline derivatives are known to interact with various targets, receptors, or microorganisms
Biochemical Pathways
Quinoxaline derivatives are known to affect various biochemical pathways, leading to their diverse therapeutic uses .
Result of Action
Quinoxaline derivatives are known to have several prominent pharmacological effects .
生化学分析
Biochemical Properties
The biochemical properties of 2-Methylquinoxaline-5-carboxylic acid are not fully understood due to limited research. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is a major metabolite of olaquindox, an antibiotic and swine growth regulator . It induces cell cycle arrest at the S phase and is toxic to Chang liver cells in a concentration- and time-dependent manner .
Cellular Effects
This compound has been found to have significant effects on various types of cells. It influences cell function by inducing cell cycle arrest at the S phase This suggests that the compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
特性
IUPAC Name |
2-methylquinoxaline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-6-5-11-9-7(10(13)14)3-2-4-8(9)12-6/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOAMCROUOUPRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2N=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083299-55-1 |
Source


|
| Record name | 2-methylquinoxaline-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride](/img/structure/B2680126.png)
![6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B2680127.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2680128.png)

![2-(benzylthio)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2680131.png)



![N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B2680136.png)
![1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2680137.png)


![2-({[(4-chlorophenyl)methyl]carbamoyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2680148.png)
